An In-depth Technical Guide to the Chemical Structure and Synthesis of Tasimelteon-D5
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tasimelteon-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon-D5 is the deuterated analog of Tasimelteon, a selective dual melatonin receptor agonist used in the treatment of non-24-hour sleep-wake disorder. The incorporation of deuterium isotopes can modify the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and a longer half-life. This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for Tasimelteon-D5, intended for professionals in drug development and scientific research.
Chemical Structure of Tasimelteon-D5
Tasimelteon-D5 is structurally identical to Tasimelteon, with the exception of five deuterium atoms replacing the hydrogen atoms on the ethyl group of the propanamide moiety.
Chemical Name: N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5
Chemical Formula: C₁₅H₁₄D₅NO₂
Molecular Weight: Approximately 250.35 g/mol .[1]
Structure:
Key Structural Features:
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Benzofuran Ring: A bicyclic aromatic ether, which is a common scaffold in medicinal chemistry.
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Cyclopropane Ring: A strained three-membered ring that introduces conformational rigidity. The trans-(1R,2R) stereochemistry is crucial for its biological activity.
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Propanamide-D5 Chain: The deuterated propanamide side chain, which is the key modification from the parent drug, Tasimelteon.
Synthesis of Tasimelteon-D5
The synthesis of Tasimelteon-D5 involves the preparation of the non-deuterated amine intermediate, ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine, followed by N-acylation with a deuterated propionylating agent. A common synthetic route for the non-deuterated precursor starts from 4-vinyl-2,3-dihydrobenzofuran.
Multi-step Synthesis of the Amine Intermediate
A known four-step synthesis for the key amine intermediate is outlined below.[2]
Caption: Four-step synthesis of Tasimelteon-D5.
1. Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran:
The synthesis begins with the epoxidation of the vinyl group of 4-vinyl-2,3-dihydrobenzofuran. This can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
2. Cyclopropanation:
The resulting epoxide undergoes a cyclopropanation reaction. This step is crucial for establishing the cyclopropane ring.
3. Reduction of the Nitrile:
The nitrile group of the cyclopropanecarbonitrile intermediate is then reduced to a primary amine. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
4. N-deuteriopropionylation:
The final step is the acylation of the primary amine with a deuterated propionylating agent to introduce the propanamide-D5 side chain.
Experimental Protocol for N-deuteriopropionylation (Representative)
While a specific protocol for Tasimelteon-D5 is not publicly detailed, a general procedure for the N-acylation of a primary amine with a deuterated acyl chloride is presented below. This should be considered a representative method.
Materials:
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((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine
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Propanoyl-2,2,3,3,3-d5-chloride (Deuterated propionyl chloride)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
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Anhydrous magnesium sulfate or sodium sulfate
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
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Dissolve ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add the tertiary amine base to the solution.
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Slowly add a solution of propanoyl-2,2,3,3,3-d5-chloride in the same anhydrous solvent to the reaction mixture dropwise.
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Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tasimelteon-D5.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Quantitative Data
The following table summarizes the reported yields and purities for the final propionylation step in the synthesis of non-deuterated Tasimelteon, which can be indicative of the efficiency of the N-acylation reaction.
| Molar Ratio of Reactant to Reducing Agent | Molar Ratio of Reducing Agent to Propionic Acid | Yield (%) | Purity (%) |
| ~1:2 | ~1:1.8 | 85 | 98.7 |
| ~1:5 | ~1:3.3 | 92 | 99.9 |
| ~1:6 | ~1:3.8 | 93 | 99.8 |
| Not specified | Not specified | 95 | 99.7 |
Data extracted from patent CN103087019A for the synthesis of non-deuterated Tasimelteon.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of Tasimelteon-D5. The synthesis relies on the well-established chemistry of its non-deuterated analog, with the key differentiating step being the N-acylation with a deuterated propionylating agent. The provided synthetic outline and representative protocol offer a solid foundation for researchers and drug development professionals working with this and similar deuterated compounds. Further optimization of the deuteration step would be a key area for process development to ensure high isotopic enrichment and overall yield.
